molecular formula C13H16N2O5 B1386102 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid CAS No. 942474-64-8

4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid

Cat. No.: B1386102
CAS No.: 942474-64-8
M. Wt: 280.28 g/mol
InChI Key: MTYJFJLVTITZPT-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid (CAS: 942474-64-8) is a nitroaromatic compound with the molecular formula C₁₃H₁₆N₂O₅ and a molecular weight of 280.28 g/mol . It features a benzoic acid backbone substituted with a nitro group at the meta position and a 2,6-dimethylmorpholinyl group at the para position.

Nitroaromatic compounds are critical in pharmaceuticals, agrochemicals, and materials science but are also environmental concerns due to their toxicity and persistence . Understanding the properties of this compound relative to its analogs is essential for optimizing its applications and mitigating environmental risks.

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-8-6-14(7-9(2)20-8)11-4-3-10(13(16)17)5-12(11)15(18)19/h3-5,8-9H,6-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYJFJLVTITZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655679
Record name 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-64-8
Record name 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Key Intermediate: 2,6-Dimethyl-4-(3'-Nitrophenyl)-1,4-Dihydropyridine-3,5-Dicarboxylic Acid Esters

The core of the synthesis involves creating the dihydropyridine intermediate, which serves as a precursor for subsequent functionalization. According to literature, this intermediate can be prepared via a modified Hantzsch synthesis, involving the condensation of:

This reaction is typically performed in an inert organic solvent such as ethanol or methanol at reflux temperatures, with yields often exceeding 70%. The process is well-documented and provides a high-yield route to the dihydropyridine core.

Research Data:

Step Reagents Solvent Temperature Yield Notes
Condensation 3-nitrobenzaldehyde + methyl acetoacetate + ammonia Ethanol Reflux (~78°C) 70-80% Standard Hantzsch synthesis

Partial Hydrolysis to the Dicarboxylic Acid Monoester

The dihydropyridine ester is selectively hydrolyzed to its monoester form, which is crucial for further functionalization. This step employs controlled basic hydrolysis using alkali metal hydroxides such as sodium hydroxide or lithium hydroxide in methanol or ethanol.

Reaction Conditions:

Research Findings:

  • Partial hydrolysis yields are high (~85-90%) when carefully controlled.
  • The process avoids over-hydrolysis to the dicarboxylic acid, maintaining selectivity.

Coupling of the Morpholine Derivative with the Aromatic Core

The final coupling involves nucleophilic substitution of the activated aromatic dihydropyridine intermediate with the morpholine derivative, typically under basic conditions to facilitate the formation of the target compound.

  • Reaction Conditions: Mild heating (around 50°C) in solvents like dimethylformamide or ethanol.
  • Catalysts: Sometimes catalytic amounts of potassium carbonate or sodium hydride are used to enhance nucleophilicity.

Research Findings:

  • This step generally yields the target compound with efficiencies around 70-80%, depending on reaction optimization.

Purification and Final Processing

The crude product is purified via recrystallization from suitable solvents such as acetone, ethanol, or ethyl acetate. The process avoids extensive chromatography, relying instead on crystallization to obtain high-purity compounds.

Data Summary Table

Step Starting Material Reagents Solvent Temperature Yield (%) Purification Method
1 3-nitrobenzaldehyde + methyl acetoacetate + ammonia Ethanol Reflux 70-80 >70 Recrystallization
2 Ester intermediate NaOH or LiOH Methanol/Ethanol Reflux 85-90 Recrystallization
3 Halogenated morpholine derivative N-(2-hydroxyethyl)-N-benzyl-methylamine Acetonitrile Room temp 75-85 Recrystallization
4 Aromatic core + Morpholine derivative Base Ethanol/DMF 50°C 70-80 Recrystallization

Notes and Considerations

  • Reaction Optimization: Fine-tuning temperature, solvent choice, and reagent equivalents can significantly improve yields.
  • Scalability: The described methods are adaptable for industrial scale, emphasizing high yields and minimal purification steps.
  • Environmental and Safety Aspects: Use of common solvents and reagents aligns with standard safety protocols; however, handling halogenated intermediates requires caution.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.

    Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols in the presence of sulfuric acid or other strong acids.

Major Products Formed

    Reduction: 4-(2,6-Dimethylmorpholin-4-yl)-3-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Structural Analogs and Isomers

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Nitrobenzoic Acid Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid -NO₂ (3), 2,6-dimethylmorpholinyl (4) C₁₃H₁₆N₂O₅ 280.28 942474-64-8 Bulky morpholine substituent; moderate polarity
5-Nitro-2-(2,6-dimethylmorpholin-4-yl)benzoic acid -NO₂ (5), 2,6-dimethylmorpholinyl (2) C₁₃H₁₆N₂O₅ 280.28 N/A Isomer with shifted substituents; altered electronic effects
4-Ethyl-3-nitrobenzoic acid -NO₂ (3), -CH₂CH₃ (4) C₉H₉NO₄ 195.17 N/A Simpler alkyl chain; higher hydrophobicity
4-(Hydroxyethyl)-3-nitrobenzoic acid -NO₂ (3), -CH₂CH₂OH (4) C₉H₉NO₅ 211.17 N/A Hydroxyl group enhances solubility and hydrogen bonding
4-[(3,5-Dimethylphenyl)amino]-3-nitrobenzoic acid -NO₂ (3), -(3,5-dimethylphenyl)amino (4) C₁₅H₁₄N₂O₄ 286.29 N/A Aromatic amino group; potential for π-π interactions

Physicochemical Properties

  • Solubility : The 2,6-dimethylmorpholinyl group in the target compound introduces moderate polarity, likely enhancing water solubility compared to purely alkyl-substituted analogs (e.g., 4-ethyl-3-nitrobenzoic acid) but reducing it relative to hydroxyl-containing derivatives (e.g., 4-(hydroxyethyl)-3-nitrobenzoic acid) .
  • Acidity : The electron-withdrawing nitro group increases benzoic acid's acidity (pKa ~1.5–2.5 for nitrobenzoic acids) . Substituents like morpholine (weakly basic) may slightly modulate acidity via resonance effects.

Biological Activity

4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a morpholine ring substituted with two methyl groups and a nitro group attached to a benzoic acid moiety. Its molecular formula is C13H16N2O5C_{13}H_{16}N_{2}O_{5} with a molecular weight of approximately 280.28 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Nitration : Introduction of the nitro group into the benzoic acid framework.
  • Methylation : Substitution reactions to introduce the dimethyl groups on the morpholine ring.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, metal complexes formed with benzoic acids have shown promising results in inducing apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) cells. The mechanism involves:

  • Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells, which is crucial for effective cancer therapy.
  • Proteasome Inhibition : Similar compounds have been found to inhibit proteasome activity selectively in cancer cells, leading to increased apoptosis rates .

Cytotoxicity Studies

Cytotoxicity evaluations reveal that this compound exhibits varying degrees of cytotoxic effects on different cell lines. The following table summarizes key findings from recent research:

Cell LineIC50 Value (µM)Mechanism of Action
A549 (Lung)8.82Induces apoptosis via proteasome inhibition
Caco-2 (Colon)0.00053Apoptosis induction through oxidative stress

Case Studies

  • Study on Apoptosis Induction : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in both A549 and Caco-2 cell lines. The IC50 values indicated high potency against these cancer types .
  • Molecular Docking Studies : Molecular docking studies have been conducted to investigate the binding affinity of this compound with various proteins involved in cancer progression. These studies suggest that the compound can effectively bind to target proteins, potentially inhibiting their function and leading to reduced tumor growth .

Q & A

Q. Table 1: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield (%)Reference
1Nitration of benzoic acidHNO₃, H₂SO₄, 0–5°C, 2–5 h65–75
2Morpholine couplingDCC, DMAP, DCM, RT, 12 h50–60

Basic: What spectroscopic and computational methods are used to characterize this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns. Key signals include:
    • Nitro group: Deshielded aromatic protons (δ 8.2–8.5 ppm).
    • Morpholine: Methyl groups at δ 1.2–1.4 ppm and O-linked CH₂ at δ 3.5–3.7 ppm .
  • IR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and COOH (~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (M.W. 280.28 g/mol) .
  • DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G(d) basis sets .

Advanced: How does the 2,6-dimethylmorpholine moiety influence the compound’s bioactivity and solubility?

Methodological Answer:

  • Solubility : The morpholine ring enhances water solubility via hydrogen bonding, but methyl groups reduce polarity. LogP calculations (e.g., using ChemAxon) predict moderate lipophilicity (~2.5–3.0) .
  • Bioactivity : Morpholine derivatives often act as kinase inhibitors or protease modulators. Docking studies (AutoDock Vina) suggest interactions with hydrophobic enzyme pockets via methyl groups .

Advanced: How can computational modeling resolve contradictions in experimental data (e.g., reactivity vs. stability)?

Methodological Answer:

  • DFT/Molecular Dynamics : Simulate nitro-group reactivity under varying pH. For example, protonation at the nitro oxygen increases electrophilicity, explaining instability in acidic conditions .
  • Cross-Validation : Compare computed vibrational spectra (IR) with experimental data to resolve ambiguities in functional group assignments .

Advanced: What role does this compound play in photoresponsive systems (e.g., drug delivery or gene editing)?

Methodological Answer:

  • Photocleavable Linkers : The nitro group enables UV-induced cleavage (λ = 365 nm). For example, derivatives like 4-(hydroxymethyl)-3-nitrobenzoic acid are used in CRISPR/Cas9 systems for light-activated gene editing .
  • Synthesis : Functionalize the benzoic acid with photolabile groups (e.g., bromomethyl) via esterification, followed by conjugation to biomolecules .

Advanced: How to address discrepancies in crystallographic data for polymorphic forms?

Methodological Answer:

  • SHELX Refinement : Use SHELXL for high-resolution data to distinguish polymorphs. Key parameters:
    • R-factor convergence (<5%).
    • Thermal displacement ellipsoids for methyl/morpholine groups .
  • Powder XRD : Compare experimental patterns with Mercury-generated simulations to identify dominant polymorphs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid
Reactant of Route 2
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4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid

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